molecular formula C18H20FNO2S B2950547 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide CAS No. 1797898-11-3

2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide

Cat. No.: B2950547
CAS No.: 1797898-11-3
M. Wt: 333.42
InChI Key: PVFUIZBDTWOLMS-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry research. Its molecular structure incorporates a (4-fluorophenyl)thio ether moiety and a methoxy-substituted phenethyl group, features commonly associated with bioactive molecules . Compounds containing the fluorophenyl-thioacetamide scaffold have demonstrated significant potential in pharmacological studies, particularly as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are key targets in type 2 diabetes research . Recent studies on structurally related quinolone-2-thio-acetamide derivatives have identified a 4-fluorophenylacetamide analog as a potent dual inhibitor, exhibiting activity 5 and 23.8 times greater than the standard drug acarbose against α-glucosidase and α-amylase, respectively . Furthermore, hybrid molecules integrating acetamide, thioether, and methoxy-phenyl motifs are frequently investigated for their anticancer properties . For instance, research on 1,2,4-triazole-3-thione derivatives has identified a compound featuring a 4-fluorophenylacetamide group as showing notable cytotoxic activity against human glioblastoma cell lines . This suggests that this compound is a valuable chemical tool for researchers exploring new therapeutic agents for metabolic disorders and oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c1-13-5-3-4-6-16(13)17(22-2)11-20-18(21)12-23-15-9-7-14(19)8-10-15/h3-10,17H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFUIZBDTWOLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CSC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24FN3OSC_{23}H_{24}FN_3OS, with a molecular weight of approximately 450.6 g/mol. The compound features a thioether linkage and a fluorinated phenyl group, which are crucial for its biological activity.

Research indicates that compounds containing the oxadiazole scaffold exhibit diverse biological activities, particularly as anticancer agents. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation, such as:

  • Telomerase : Inhibition can lead to reduced cellular immortality.
  • Histone Deacetylases (HDAC) : Affecting gene expression related to cell cycle regulation.
  • Thymidylate Synthase : Critical for DNA synthesis.

The specific interactions of this compound with these targets need further elucidation through molecular docking studies and in vitro assays.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds derived from the oxadiazole framework. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)10.5HDAC Inhibition
Compound BA549 (Lung Cancer)8.3Telomerase Inhibition
This compoundHeLa (Cervical Cancer)TBDTBD

Anti-inflammatory Activity

In addition to its anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory effects. Studies show that these compounds can inhibit the production of nitric oxide (NO), a key mediator in inflammatory responses.

Case Study : In vitro assays using LPS-stimulated RAW 264.7 macrophage cells indicated that compounds with similar structures significantly reduced iNOS and COX-2 expression levels, suggesting their potential use in treating inflammation-related disorders.

Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A review highlighted that oxadiazole derivatives exhibit high bioactivity against various cancer types by targeting specific enzymes involved in tumor growth .
  • Inflammation Studies : Research indicated that derivatives could inhibit inflammatory mediators at non-cytotoxic concentrations, making them promising candidates for therapeutic applications .
  • Molecular Docking Studies : These studies have shown strong binding affinities between similar compounds and their target proteins, supporting their potential as drug candidates .

Comparison with Similar Compounds

Substituent Effects on Acetamide Nitrogen

The N-substituent significantly impacts biological activity. For example:

  • N-(4-Fluorophenyl) derivatives (e.g., LBJ-03, ) exhibit indoleamine-2,3-dioxygenase 1 (IDO1) inhibitory activity, with molecular weights around 288 Da.
  • N-(2-Methoxy-2-(o-tolyl)ethyl) in the target compound introduces steric bulk and a methoxy group, likely altering solubility and target binding compared to simpler aryl substituents.
  • N-(4-Sulfamoylphenyl) derivatives () show enhanced carbonic anhydrase (hCA) inhibition (KI = 548.6 nM for compound 12 vs. 2048 nM for compound 18 in ), highlighting the importance of polar substituents .

Thio Group Variations

  • 4-Fluorophenylthio : Present in the target compound and analogs like LBJ-03 () and 9h (). This group enhances lipophilicity and may improve membrane permeability.
  • Heterocyclic Thio Groups: Compounds with pyrimidine () or quinoline () thio groups exhibit varied bioactivities.

Pharmacological Profiles

  • Enzyme Inhibition :
    • hCA Inhibitors : N-(4-Fluorophenyl)acetamide derivatives () show KI values ranging from 548.6 nM to 3628 nM, depending on substituents. The target compound’s bulky N-substituent may reduce hCA binding efficiency compared to smaller aryl groups .
    • IDO1 Inhibition : LBJ-03 () inhibits IDO1 with a molecular weight of 288 Da, suggesting the target compound’s higher molecular weight (unreported) might affect pharmacokinetics .
  • Quinoline-thioacetamides () with o-tolyl groups (e.g., 9h) exhibit anticancer activity (melting point 260–263°C), suggesting thermal stability as a favorable trait .

Key Data Tables

Table 1: Structural and Activity Comparison of Selected Acetamide Derivatives

Compound Name (Reference) N-Substituent Thio Group Molecular Weight Biological Activity (KI or IC₅₀) Key Findings
Target Compound 2-Methoxy-2-(o-tolyl)ethyl 4-Fluorophenyl N/A N/A Hypothesized steric effects
LBJ-03 () 4-Fluorophenyl 3-Cyanopyridin-2-yl 288.06 IDO1 inhibition High specificity
Compound 12 () 4-Fluorophenyl Quinazolin-4(3H)-one N/A hCA I: 548.6 nM Optimal polar interactions
9h () o-Tolyl Quinoline-benzoylhydrazine N/A Anticancer High thermal stability
4a-k () 4-Fluorophenyl Imidazo-thiadiazole N/A Antibacterial/Anti-inflammatory Broad-spectrum activity

Structure-Activity Relationship (SAR) Insights

  • N-Substituent : Smaller groups (e.g., 4-fluorophenyl) enhance enzyme binding (e.g., hCA I inhibition in ), while bulkier substituents (e.g., 2-methoxy-2-(o-tolyl)ethyl) may reduce potency but improve selectivity .
  • Thermal Stability : Higher melting points (e.g., 260–263°C for 9h in ) correlate with crystalline stability, a desirable trait for drug formulation .

Q & A

Q. Table 1: Reaction Optimization for Intermediate Synthesis

Parameter
SolventPyridineAcetonitrile
CatalystDMAPK₂CO₃
Reaction Time24 hours24 hours
Yield65–70%75–80%

Q. Table 2: Safety Protocols

HazardMitigation StrategyEvidence
Skin irritationNitrile glovesSection 8,
Respiratory riskP95 respiratorsSection 8,

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